molecular formula C14H16O2 B8629320 1-Naphthaleneacetic acid, 3,4-dihydro-, ethyl ester CAS No. 54125-45-0

1-Naphthaleneacetic acid, 3,4-dihydro-, ethyl ester

Cat. No. B8629320
M. Wt: 216.27 g/mol
InChI Key: MZDPENDOOWXIBX-UHFFFAOYSA-N
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Patent
US05194437

Procedure details

(1,2,3,4-tetrahydronaphthalen-1-yl)-acetic acid was itself prepared from 1-ethoxycarbonylmethyl-1,2,3,4-tetrahydronaphthalene, which was obtained from 1-ethoxycarbonylmethyl-3,4-dihydronaphthalene [cf. J. Chem. Soc. (1960), 4115-4120], which was itself prepared from 1,2,3,4-tetrahydronaphthalen-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(CC(O)=O)C2C(=CC=CC=2)CCC1.[CH2:15]([O:17][C:18]([CH2:20][CH:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:24][CH2:23][CH2:22]1)=[O:19])[CH3:16]>>[CH2:15]([O:17][C:18]([CH2:20][C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:24][CH2:23][CH:22]=1)=[O:19])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)CC1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CC1=CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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